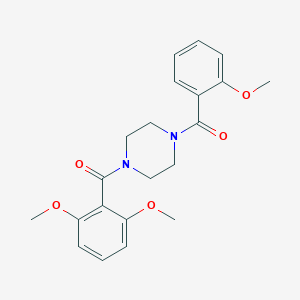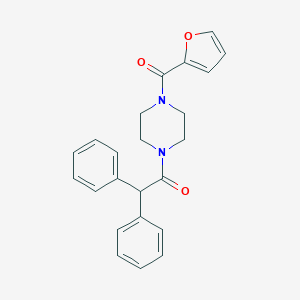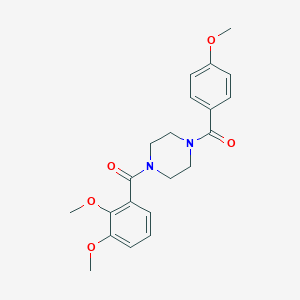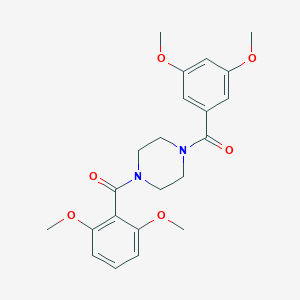![molecular formula C25H32N2O3S B247352 (4-BENZYLPIPERIDINO)[1-(BENZYLSULFONYL)-3-PIPERIDYL]METHANONE](/img/structure/B247352.png)
(4-BENZYLPIPERIDINO)[1-(BENZYLSULFONYL)-3-PIPERIDYL]METHANONE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-BENZYLPIPERIDINO)[1-(BENZYLSULFONYL)-3-PIPERIDYL]METHANONE is a complex organic compound that features a piperidine ring structure
Métodos De Preparación
The synthesis of (4-BENZYLPIPERIDINO)[1-(BENZYLSULFONYL)-3-PIPERIDYL]METHANONE typically involves multiple steps, starting with the preparation of the piperidine ring. One common method involves the reaction of 4-cyanopyridine with toluene to form 4-benzylpyridine, followed by catalytic hydrogenation of the pyridine ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
(4-BENZYLPIPERIDINO)[1-(BENZYLSULFONYL)-3-PIPERIDYL]METHANONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst like palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where halogenated derivatives can be formed using reagents like thionyl chloride.
The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
(4-BENZYLPIPERIDINO)[1-(BENZYLSULFONYL)-3-PIPERIDYL]METHANONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, particularly in the modulation of neurotransmitter release.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It may be used in the development of new materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of (4-BENZYLPIPERIDINO)[1-(BENZYLSULFONYL)-3-PIPERIDYL]METHANONE involves its interaction with specific molecular targets in the body. It acts as a monoamine releasing agent, selectively releasing dopamine and norepinephrine over serotonin . This selectivity is crucial for its potential therapeutic effects, as it can modulate neurotransmitter levels in the brain, influencing mood and behavior.
Comparación Con Compuestos Similares
(4-BENZYLPIPERIDINO)[1-(BENZYLSULFONYL)-3-PIPERIDYL]METHANONE can be compared with other piperidine derivatives such as:
4-Benzylpiperidine: Known for its use as a monoamine releasing agent with a similar selectivity profile.
Benzylpiperazine: Another compound with psychoactive properties, but with different selectivity and potency.
Tetrahydroisoquinoline: A compound with a different ring structure but similar applications in medicinal chemistry.
Propiedades
Fórmula molecular |
C25H32N2O3S |
|---|---|
Peso molecular |
440.6 g/mol |
Nombre IUPAC |
(4-benzylpiperidin-1-yl)-(1-benzylsulfonylpiperidin-3-yl)methanone |
InChI |
InChI=1S/C25H32N2O3S/c28-25(26-16-13-22(14-17-26)18-21-8-3-1-4-9-21)24-12-7-15-27(19-24)31(29,30)20-23-10-5-2-6-11-23/h1-6,8-11,22,24H,7,12-20H2 |
Clave InChI |
XBHJAHLNBMXZEM-UHFFFAOYSA-N |
SMILES |
C1CC(CN(C1)S(=O)(=O)CC2=CC=CC=C2)C(=O)N3CCC(CC3)CC4=CC=CC=C4 |
SMILES canónico |
C1CC(CN(C1)S(=O)(=O)CC2=CC=CC=C2)C(=O)N3CCC(CC3)CC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{[1-(4-Fluorobenzoyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B247270.png)
![3,5-dimethoxy-N-methyl-N-[2-(2-pyridinyl)ethyl]benzamide](/img/structure/B247280.png)
![N-methyl-2-(4-methylphenoxy)-N-[2-(pyridin-2-yl)ethyl]acetamide](/img/structure/B247285.png)
![2-(4-METHOXYPHENOXY)-N~1~-METHYL-N~1~-[2-(2-PYRIDYL)ETHYL]ACETAMIDE](/img/structure/B247286.png)
![N-methyl-2-phenoxy-N-[2-(2-pyridinyl)ethyl]acetamide](/img/structure/B247288.png)
![N,3-dimethyl-N-[2-(2-pyridinyl)ethyl]butanamide](/img/structure/B247289.png)
![2-fluoro-N-methyl-N-[2-(pyridin-2-yl)ethyl]benzamide](/img/structure/B247290.png)
![4-fluoro-N-methyl-N-[2-(pyridin-2-yl)ethyl]benzamide](/img/structure/B247291.png)
![N-methyl-N-[2-(pyridin-2-yl)ethyl]benzamide](/img/structure/B247292.png)

![2-(4-Chlorophenoxy)-1-[4-(naphthalene-1-carbonyl)piperazin-1-yl]ethanone](/img/structure/B247296.png)



